molecular formula C10H17F2NO2 B592234 Tert-butyl 3,3-difluoropiperidine-1-carboxylate CAS No. 911634-75-8

Tert-butyl 3,3-difluoropiperidine-1-carboxylate

Cat. No.: B592234
CAS No.: 911634-75-8
M. Wt: 221.248
InChI Key: LBDWLNLSKQNMGW-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoropiperidine-1-carboxylate is an organic compound with the molecular formula C10H17F2NO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 3-position and a tert-butyl ester group at the 1-position. This compound is known for its stability and is used as an intermediate in organic synthesis .

Preparation Methods

The synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3,3-difluoropiperidine-1-carboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Tert-butyl 3,3-difluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which confer distinct chemical properties and reactivity.

Biological Activity

Tert-butyl 3,3-difluoropiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, synthesis, and interaction with biological targets.

Structural Overview

The compound features a piperidine ring with two fluorine atoms at the 3-position and a tert-butyl ester at the carboxylate end. This configuration enhances its lipophilicity and potential binding affinity to various biological targets, making it a candidate for drug development.

While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies suggest that it may interact with receptors and enzymes involved in neurotransmission and metabolic pathways. The difluorinated structure is hypothesized to enhance selectivity and binding affinity towards these targets .

Biological Activity

The compound has shown significant biological activity in several studies:

  • Binding Affinity : Interaction studies indicate that this compound may exhibit high binding affinity for various receptors, although specific targets remain to be confirmed.
  • Cell Proliferation Inhibition : In vitro assays have demonstrated its potential to inhibit cell proliferation in cancer cell lines, suggesting a role in anticancer therapies .

Case Studies

  • Anticancer Activity : In a study examining the effects of similar compounds on cancer cell lines, it was noted that modifications to the piperidine structure could lead to improved efficacy against specific types of tumors. For instance, compounds with difluorinated piperidine rings showed enhanced potency against MDA-MB-231 triple-negative breast cancer cells compared to non-cancerous cell lines .
  • Enzyme Interactions : Research indicates that fluorinated piperidines can interact with enzymes involved in metabolic pathways. The presence of fluorine atoms may influence the enzyme's active site, potentially leading to altered catalytic activity.

Synthesis and Experimental Conditions

The synthesis of this compound typically involves several key steps:

StepDescription
1Dissolve tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate in ethanol and treat with sodium borohydride.
2Neutralize the reaction mixture and extract the desired product using organic solvents.
3Purify through chromatography to obtain the final compound .

Properties

IUPAC Name

tert-butyl 3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)13-6-4-5-10(11,12)7-13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDWLNLSKQNMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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